molecular formula C24H16FNO9 B1193661 4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid

4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid

Cat. No. B1193661
M. Wt: 481.3884
InChI Key: DOZOEVMWLCTNJB-OJRZISNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RDS-1997 is a novel HIV-1 Integrase Inhibitor.

Scientific Research Applications

Neuroprotective Agents

A study by Drysdale et al. (2000) described the synthesis of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, closely related to the specified compound, as potent inhibitors of the kynurenine-3-hydroxylase enzyme. These inhibitors have been identified as potential neuroprotective agents due to their ability to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid in human peripheral blood monocyte-derived macrophages (Drysdale, Hind, Jansen, & Reinhard, 2000).

Antibacterial Activity

Miyamoto et al. (1990) synthesized a series of 4-oxoquinoline-3-carboxylic acids, structurally similar to the compound , and tested them for antibacterial activity. They found that these compounds exhibited highly potent antibacterial activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa (Miyamoto, Ueda, Otsuka, Aki, Tamaoka, Tominaga, & Nakagawa, 1990).

Analgesic and Antimicrobial Properties

Oleshchuk et al. (2019) explored the biological activity of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives, revealing their analgesic and antibacterial properties. This study suggests a potential application of similar compounds in pain relief and infection control (Oleshchuk, Shulgau, Seilkhanov, Vasilchenko, Talipov, & Kulakov, 2019).

Synthesis and Characterization of Complexes

Ferenc et al. (2017) conducted a study on complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various metal ions. This research provides insights into the synthesis and physical properties of such complexes, highlighting their potential in various scientific applications, particularly in materials science (Ferenc, Sadowski, Tarasiuk, Cristóvão, Osypiuk, & Sarzyński, 2017).

Antitubercular and Antitumor Activity

Ukrainets et al. (2002) synthesized 4-hydroxy-2-oxoquinoline-3-carboxylic acid derivatives and evaluated their antitubercular, anti-HIV, and antitumor activities. This study underlines the potential of such compounds in the development of new therapeutic agents for treating tuberculosis, HIV, and cancer (Ukrainets, Amer, Bezuglyǐ, Gorokhova, Sidorenko, & Turov, 2002).

properties

Product Name

4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid

Molecular Formula

C24H16FNO9

Molecular Weight

481.3884

IUPAC Name

(2Z,2'Z)-4,4'-(1-(4-Fluorobenzyl)-4-oxo-1,4-dihydroquinoline-3,6-diyl)bis(2-hydroxy-4-oxobut-2-enoic acid)

InChI

InChI=1S/C24H16FNO9/c25-14-4-1-12(2-5-14)10-26-11-16(19(28)9-21(30)24(34)35)22(31)15-7-13(3-6-17(15)26)18(27)8-20(29)23(32)33/h1-9,11,29-30H,10H2,(H,32,33)(H,34,35)/b20-8-,21-9-

InChI Key

DOZOEVMWLCTNJB-OJRZISNZSA-N

SMILES

O=C1C(C(/C=C(O)/C(O)=O)=O)=CN(CC2=CC=C(F)C=C2)C3=C1C=C(C(/C=C(O)/C(O)=O)=O)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RDS-1997;  RDS 1997;  RDS1997

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid
Reactant of Route 2
Reactant of Route 2
4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid
Reactant of Route 3
4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid
Reactant of Route 4
4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid
Reactant of Route 5
4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid
Reactant of Route 6
4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid

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